5-(3-Chloro-5-methylphenyl)pyridine-3-carboxylic acid
Overview
Description
5-(3-Chloro-5-methylphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a chloro and methyl substituent on the phenyl ring, which is attached to the pyridine ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-5-methylphenyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-methylbenzene and pyridine-3-carboxylic acid.
Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura coupling, is employed to attach the 3-chloro-5-methylphenyl group to the pyridine ring.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the nitro group (if present) can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(3-Chloro-5-methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of novel materials, such as polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-methylphenyl)pyridine-3-carboxylic acid depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Biological Studies: The compound can interact with proteins or nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
- 5-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid
- 5-(3-Chloro-5-ethylphenyl)pyridine-3-carboxylic acid
- 5-(3-Bromo-5-methylphenyl)pyridine-3-carboxylic acid
Comparison:
- Uniqueness: The presence of the chloro and methyl substituents at specific positions on the phenyl ring imparts unique chemical and physical properties to 5-(3-Chloro-5-methylphenyl)pyridine-3-carboxylic acid, such as its reactivity and binding affinity in biological systems.
- Reactivity: Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and coupling reactions due to the electronic effects of the substituents.
Properties
IUPAC Name |
5-(3-chloro-5-methylphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-9(5-12(14)3-8)10-4-11(13(16)17)7-15-6-10/h2-7H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFCKHBDAXGASG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687631 | |
Record name | 5-(3-Chloro-5-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-57-6 | |
Record name | 3-Pyridinecarboxylic acid, 5-(3-chloro-5-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261983-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Chloro-5-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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